Cas no 1805567-27-4 (Methyl 4-chloro-3-cyano-2-formylbenzoate)

Methyl 4-chloro-3-cyano-2-formylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-chloro-3-cyano-2-formylbenzoate
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- Inchi: 1S/C10H6ClNO3/c1-15-10(14)6-2-3-9(11)7(4-12)8(6)5-13/h2-3,5H,1H3
- InChI Key: DHVXSVNDSZBPTD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)OC)=C(C=O)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 309
- XLogP3: 1.6
- Topological Polar Surface Area: 67.2
Methyl 4-chloro-3-cyano-2-formylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009956-1g |
Methyl 4-chloro-3-cyano-2-formylbenzoate |
1805567-27-4 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 4-chloro-3-cyano-2-formylbenzoate Related Literature
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1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
Additional information on Methyl 4-chloro-3-cyano-2-formylbenzoate
Comprehensive Overview of Methyl 4-chloro-3-cyano-2-formylbenzoate (CAS No. 1805567-27-4)
Methyl 4-chloro-3-cyano-2-formylbenzoate (CAS No. 1805567-27-4) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and fine chemical synthesis. This compound, characterized by its unique molecular structure featuring a methyl ester, chloro, cyano, and formyl functional groups, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. Its multifunctional reactivity makes it a valuable building block for chemists exploring novel synthetic pathways.
In recent years, the demand for high-purity intermediates like Methyl 4-chloro-3-cyano-2-formylbenzoate has surged, driven by the growing interest in targeted drug discovery and green chemistry. Researchers are particularly intrigued by its potential applications in catalysis and asymmetric synthesis, where its electron-withdrawing groups can influence reaction outcomes. The compound’s CAS No. 1805567-27-4 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
One of the most discussed topics in organic chemistry today is the optimization of sustainable synthesis methods. Methyl 4-chloro-3-cyano-2-formylbenzoate aligns with this trend, as its structure allows for efficient modifications under mild conditions, reducing energy consumption and waste generation. This resonates with the broader push for eco-friendly chemical processes, a priority for industries aiming to meet stringent environmental regulations.
The compound’s cyano and formyl groups also make it a candidate for click chemistry applications, a hot topic in bioconjugation and material science. These functional groups enable rapid, selective reactions with other molecules, facilitating the creation of complex architectures. As such, CAS No. 1805567-27-4 is often referenced in patents and research papers focusing on polymer design and nanotechnology.
From a commercial perspective, Methyl 4-chloro-3-cyano-2-formylbenzoate is supplied by leading chemical manufacturers with strict quality control protocols. Its analytical standards are critical for ensuring reproducibility in research, a concern frequently raised by laboratories. The compound’s stability under various storage conditions further enhances its practicality for industrial use.
In summary, Methyl 4-chloro-3-cyano-2-formylbenzoate (CAS No. 1805567-27-4) represents a convergence of innovation and utility in modern chemistry. Its role in advancing drug development, sustainable synthesis, and advanced materials underscores its importance in both academic and industrial settings. As research continues to evolve, this compound is poised to remain a focal point for scientists addressing global challenges in health and technology.
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